3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid
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Overview
Description
“3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid” is a chemical compound with the CAS Number: 2166720-43-8 . It has a molecular weight of 208.18 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H11F3O2/c10-9(11,12)7-5-2-1-4(3-5)6(7)8(13)14/h4-7H,1-3H2,(H,13,14)
. This code provides a standard way to encode the compound’s molecular structure.
Physical and Chemical Properties Analysis
The compound is a powder at room temperature . It has a molecular weight of 208.18 .
Scientific Research Applications
Fluorinated Compounds in Research
Fluorinated compounds, including those structurally related to 3-(Trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid, have broad applications in scientific research, from materials science to biomedical applications.
Biomedical Imaging and Diagnostics
- Synthesis and evaluation of fluorinated amino acids, such as 1-amino-3-fluorocyclobutane-1-carboxylic acid, have been explored for their potential in tumor localization and imaging. These compounds, when labeled with fluorine-18, serve as PET tracers, demonstrating potential for tumor imaging due to their tumor-avid characteristics (Shoup et al., 1999).
Chemical Toxicity and Environmental Impact
- Research on the toxicity of fluorinated compounds like Trifluoroacetic acid (TFAA) addresses concerns regarding their potential to mimic the toxicity of hydrofluoric acid, emphasizing the importance of understanding the environmental and health implications of fluorinated compounds (Sun & Corbett, 2017).
Environmental Surveillance and Human Exposure
- Studies on perfluoroalkyl acids (PFAAs) and their derivatives in human and environmental samples highlight the widespread exposure to these compounds and their persistence, underscoring the need for monitoring and understanding the exposure routes and mechanisms (Fromme et al., 2017).
Material Science and Industrial Applications
- The use of fluorinated compounds in materials, including outdoor textiles and other consumer products, has been investigated to understand their emission into indoor environments and potential human exposure, pointing towards the significance of these compounds in everyday materials and the need for safer alternatives (Schlummer et al., 2013).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Future Directions
Mechanism of Action
In general, the mechanism of action of a compound depends on its interaction with biological targets such as proteins or enzymes. The mode of action involves the compound binding to its target, which can lead to changes in the target’s activity and downstream biochemical pathways .
The pharmacokinetics of a compound, including its absorption, distribution, metabolism, and excretion (ADME), can be influenced by various factors such as its chemical structure, formulation, route of administration, and individual patient characteristics .
The result of the compound’s action at the molecular and cellular level can vary widely depending on the specific target and pathway involved. This can range from the modulation of signal transduction pathways to the alteration of cellular metabolism .
The action environment, including factors such as pH, temperature, and the presence of other molecules, can influence the compound’s action, efficacy, and stability .
Properties
IUPAC Name |
3-(trifluoromethyl)bicyclo[2.2.1]heptane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)7-5-2-1-4(3-5)6(7)8(13)14/h4-7H,1-3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYDSKBWLZMDTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(F)(F)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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